Bromo-DragonFLY hydrochloride (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride) is a conformationally restricted phenethylamine derivative and an ultra-potent 5-HT2A receptor agonist. By incorporating a fully aromatic benzodifuran ring system, this compound locks the methoxy-equivalent oxygen lone pairs into a precise binding geometry, distinguishing it from flexible analogs like DOB. Supplied as a stable hydrochloride salt, it serves as a critical analytical reference standard and a high-affinity pharmacological probe for serotonin receptor mapping, neurotoxicology, and forensic mass spectrometry [1].
Procuring standard, non-rigid phenethylamines (such as DOB or 2C-B) as substitutes fails to replicate the sub-nanomolar binding affinity and extreme metabolic resistance inherent to the benzodifuran architecture. Flexible analogs cannot probe the precise steric constraints of the 5-HT2A binding pocket and are susceptible to rapid hepatic degradation, confounding prolonged assays. Furthermore, utilizing the freebase form of Bromo-DragonFLY introduces significant handling challenges; the freebase lacks the aqueous and polar solvent solubility required for reproducible standard curve generation in LC-MS/MS workflows. The hydrochloride salt ensures crystalline stability, precise volumetric dosing, and immediate compatibility with aqueous buffers and polar organic solvents .
Markedly lower binding affinity may not support ultra-high occupancy assay design
Extensive hepatic metabolism may introduce confounding pharmacokinetic variables
Absence of MAO-A inhibition may prevent dual-mechanism research models
The incorporation of the benzodifuran ring in Bromo-DragonFLY locks the molecule into an active conformation, drastically increasing its affinity for the cloned human 5-HT2A receptor compared to its flexible counterpart, DOB. While DOB exhibits sub-nanomolar to low-nanomolar affinity, Bromo-DragonFLY achieves an exceptional Ki of 0.04 nM. This makes it one of the highest-affinity 5-HT2A agonists available for receptor characterization [1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
| Target Compound Data | Bromo-DragonFLY HCl (Ki = 0.04 nM) |
| Comparator Or Baseline | DOB (Ki ~ 0.6 - 1.2 nM) |
| Quantified Difference | ~15 to 30-fold higher binding affinity |
| Conditions | Radioligand displacement assay at cloned human 5-HT2A receptors |
Enables ultra-sensitive receptor binding assays and precise structural mapping of the 5-HT2A active site where lower-affinity probes would dissociate.
In comparative in vitro metabolic assays using human liver microsomes (HLM) and human liver cytosol (HLC), Bromo-DragonFLY demonstrates complete resistance to hepatic metabolism. In stark contrast, its closely related tetrahydrobenzodifuran analog, 2C-B-FLY, undergoes significant CYP2D6-mediated monohydroxylation and N-acetylation. This metabolic immunity ensures that Bromo-DragonFLY maintains a constant concentration profile during extended biological assays[1].
| Evidence Dimension | Hepatic Metabolic Degradation |
| Target Compound Data | Bromo-DragonFLY (Not metabolized in HLM/HLC) |
| Comparator Or Baseline | 2C-B-FLY (Metabolized via CYP2D6 monohydroxylation and N-acetylation) |
| Quantified Difference | Complete resistance vs. active degradation |
| Conditions | In vitro incubation with pooled human liver microsomes (HLM) and cytosol (HLC) |
Critical for longitudinal in vitro cellular assays and in vivo models where metabolic degradation of the agonist would confound dose-response data.
Unlike typical phenethylamine derivatives which are often substrates for monoamine oxidases, Bromo-DragonFLY acts as a potent, competitive inhibitor of MAO-A. Pharmacokinetic evaluations reveal it inhibits MAO-A-mediated oxidative deamination of serotonin with a Ki of 0.352 µM. This dual-action profile (5-HT2A agonism combined with MAO-A inhibition) must be accounted for in neurochemical assays, providing a distinctive tool for studying complex monoaminergic systems [1].
| Evidence Dimension | MAO-A Inhibition (Ki) |
| Target Compound Data | Bromo-DragonFLY (Ki = 0.352 µM, competitive inhibitor) |
| Comparator Or Baseline | 2C-B-FLY (Acts as a substrate, metabolized by MAO-A) |
| Quantified Difference | Inhibitor vs. Substrate |
| Conditions | In vitro MAO-A-mediated oxidative deamination assay using LC-MS/MS |
Allows researchers to utilize the compound in co-culture or tissue models without MAO-A-induced degradation, while simultaneously probing MAO-A inhibition pathways.
For forensic and analytical applications, the physical form of the reference standard dictates its utility. Bromo-DragonFLY hydrochloride offers defined solubility parameters (e.g., 5 mg/mL in DMSO, 1 mg/mL in Methanol) and forms stable aqueous buffer mixtures (0.5 mg/mL in 1:1 DMSO:PBS at pH 7.2). The freebase form lacks this degree of polar solubility and is more susceptible to environmental degradation, making the HCl salt the mandatory choice for reliable analytical stock solutions .
| Evidence Dimension | Polar Solvent Solubility |
| Target Compound Data | Bromo-DragonFLY HCl (Methanol: 1 mg/mL; DMSO: 5 mg/mL) |
| Comparator Or Baseline | Bromo-DragonFLY Freebase (Poor aqueous/polar solubility) |
| Quantified Difference | Guaranteed dissolution for standard curves |
| Conditions | Standard laboratory preparation of stock solutions for LC-MS/MS |
Ensures highly reproducible volumetric dosing and standard curve preparation required for forensic toxicology and mass spectrometry.
Due to its defined solubility as a hydrochloride salt and resistance to metabolic degradation, it is a highly reliable reference standard for LC-MS/MS calibration curves used in identifying novel psychoactive substances in biological matrices .
Its complete resistance to human liver microsomal metabolism allows it to be used in prolonged cell-based assays or tissue cultures where standard phenethylamines would degrade, ensuring stable agonist concentrations over multi-day experiments [1].
The rigidified benzodifuran ring and exceptional 0.04 nM binding affinity make it a highly effective conformational probe for crystallographic or cryo-EM studies of the 5-HT2A receptor active site, outperforming flexible analogs like DOB [2].
Its distinct profile as a competitive MAO-A inhibitor (Ki = 0.352 µM) allows researchers to study 5-HT2A activation while simultaneously preventing the MAO-A-mediated breakdown of endogenous serotonin in complex neural models[1].